molecular formula C7H5N3O3 B13260141 5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B13260141
M. Wt: 179.13 g/mol
InChI Key: ICXUDYBETZLXDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a high-value chemical scaffold for medicinal chemistry and drug discovery research. This compound belongs to the pyrazolo[1,5-a]pyrimidine class, a notable family of heterocyclic compounds recognized for their potent biological activities and significant role in targeted therapy development . The core structure is a fused bicyclic system, and the strategic substitution at the 2-position with a carboxylic acid group provides a critical handle for further synthetic modification, enabling the creation of diverse derivatives for structure-activity relationship (SAR) studies . This scaffold has demonstrated considerable promise in oncology research. Pyrazolo[1,5-a]pyrimidine-based compounds act as potent protein kinase inhibitors (PKIs), capable of disrupting aberrant signaling pathways that drive oncogenesis . They have shown efficacy in targeting key kinases such as EGFR, B-Raf, and MEK, which are implicated in cancers like non-small cell lung cancer (NSCLC) and melanoma . Researchers can utilize this carboxylic acid derivative as a key intermediate to develop novel ATP-competitive or allosteric kinase inhibitors . Beyond oncology, the pyrazolo[1,5-a]pyrimidine core has documented applications in antiviral research. Derivatives have been investigated for their ability to inhibit viral replication, showing potential against a broad spectrum of viruses . The versatility of this scaffold also extends to other therapeutic areas, including the development of aldose reductase inhibitors . For research purposes, the compound can be used in various synthetic strategies, including palladium-catalyzed cross-coupling and cyclization reactions, to introduce diverse functional groups and enhance biological activity . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C7H5N3O3

Molecular Weight

179.13 g/mol

IUPAC Name

5-oxo-4H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

InChI

InChI=1S/C7H5N3O3/c11-6-1-2-10-5(8-6)3-4(9-10)7(12)13/h1-3H,(H,8,11)(H,12,13)

InChI Key

ICXUDYBETZLXDY-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CC(=N2)C(=O)O)NC1=O

Origin of Product

United States

Preparation Methods

Synthesis via Condensation of Aminopyrazoles with β-Dicarbonyl Compounds

A widely reported method involves the condensation of 3-aminopyrazole derivatives with β-dicarbonyl compounds or their equivalents, followed by oxidative cyclization to form the pyrazolo[1,5-a]pyrimidine core.

  • Procedure :

    • React 3-aminopyrazole (or its derivatives) with β-dicarbonyl compounds such as ethyl acetoacetate in ethanol solvent.
    • Acetic acid is added as a catalyst in varying equivalents (typically 2–6 equivalents).
    • The reaction is conducted under an oxygen atmosphere at elevated temperatures (around 130 °C) for approximately 18 hours.
    • Molecular oxygen acts as the oxidant facilitating the oxidative dehydrogenation step critical for ring closure.
    • The product is isolated by filtration and recrystallization.
  • Key Findings :

    • Increasing acetic acid from 2 to 6 equivalents improves yield from 34% to 74%.
    • Under pure oxygen atmosphere, the yield can reach up to 94%, indicating oxygen’s critical role in the oxidative cyclization.
    • Inert atmosphere (argon) drastically reduces yield (~6%), confirming the oxidative mechanism.
    • Side reactions forming triazolo derivatives occur if acetic acid loading is too high (above 6 equivalents).
  • Mechanism :

    • Initial nucleophilic addition of the amino group to the β-dicarbonyl compound forms an intermediate adduct.
    • Molecular oxygen oxidizes this intermediate to form a cyclic intermediate, which upon dehydration yields the pyrazolo[1,5-a]pyrimidine product.
Entry Acetic Acid Equivalents Atmosphere Yield (%) of Pyrazolo[1,5-a]pyrimidine
1 2 Air 34
2 4 Air 52
3 6 Air 74
4 6 Oxygen 94
5 6 Argon 6

Table 1: Effect of Acetic Acid Loading and Atmosphere on Yield

Chlorination and Subsequent Functionalization

Another route involves preparation of the pyrazolo[1,5-a]pyrimidin-5-one intermediate, which can be further functionalized to yield the target compound or its derivatives.

  • Stepwise Synthesis :

    • Formation of 4H,5H-pyrazolo[1,5-a]pyrimidin-5-one :

      • Condense 3-aminopyrazole with ethyl 3-ethoxyacrylate in dimethylformamide (DMF) using cesium carbonate as base at 110 °C for 4 hours.
      • Purify by column chromatography to obtain the pyrazolo[1,5-a]pyrimidin-5-one intermediate.
    • Chlorination :

      • Treat the pyrazolo[1,5-a]pyrimidin-5-one with phosphoryl chloride at 120 °C for 2 hours under argon.
      • Quench and extract to isolate 5-chloropyrazolo[1,5-a]pyrimidine.
  • Yields :

    • Pyrazolo[1,5-a]pyrimidin-5-one: ~48%
    • 5-Chloropyrazolo[1,5-a]pyrimidine: ~80%
  • Significance :

    • The chlorinated intermediate serves as a versatile precursor for further modifications such as nucleophilic aromatic substitution to introduce various functional groups, potentially leading to the carboxylic acid derivative after suitable transformations.
Step Reaction Conditions Product Yield (%)
1 3-aminopyrazole + ethyl 3-ethoxyacrylate, Cs2CO3, DMF, 110 °C, 4 h 4H,5H-pyrazolo[1,5-a]pyrimidin-5-one 48
2 Phosphoryl chloride, 120 °C, 2 h, argon 5-Chloropyrazolo[1,5-a]pyrimidine 80

Table 2: Stepwise Synthesis of Chlorinated Intermediate

Alternative Synthetic Routes via Condensation with Heterocyclic Amines

  • Sodium 3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-olate can be condensed with various heterocyclic amines, cyanoacetamide, and related compounds to afford pyrazolo[1,5-a]pyrimidine derivatives including carboxylic acid-substituted analogs.

  • This method involves base-mediated condensation followed by cyclization, allowing structural diversity in the pyrazolo[1,5-a]pyrimidine ring system.

  • The products are characterized by elemental analysis and spectroscopic methods confirming the formation of the desired heterocyclic framework.

Comparative Analysis of Preparation Methods

Method Key Reagents Conditions Yield Range (%) Advantages Limitations
Condensation with β-Dicarbonyl + O2 oxidation 3-Aminopyrazole, ethyl acetoacetate, acetic acid, oxygen Ethanol, 130 °C, 18 h 74–94 High yield under oxygen, straightforward Requires oxygen atmosphere, long reaction time
Chlorination of pyrazolo[1,5-a]pyrimidin-5-one 3-Aminopyrazole, ethyl 3-ethoxyacrylate, phosphoryl chloride DMF, 110 °C; POCl3, 120 °C 48 (step 1), 80 (step 2) Versatile intermediate for further derivatization Multi-step, moderate overall yield
Condensation with heterocyclic amines Sodium 3-oxopropenolate derivatives, heterocyclic amines Base-mediated, various solvents Moderate Structural diversity, access to analogs May require purification complexity

Chemical Reactions Analysis

Types of Reactions: 5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, 5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of various heterocyclic compounds with potential biological activities .

Biology: The compound has been studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in metabolic pathways, making it a candidate for drug development .

Medicine: In medicine, derivatives of this compound are being explored for their anti-inflammatory, anti-cancer, and antimicrobial properties. Research has shown that these derivatives can selectively target cancer cells, making them potential candidates for chemotherapy .

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties .

Mechanism of Action

The mechanism of action of 5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects . For example, in cancer treatment, the compound may inhibit enzymes involved in cell proliferation, thereby slowing down tumor growth .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Core Modifications

Positional Isomerism: C(2) vs. C(3) Carboxylic Acid Derivatives
  • 5-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS: 776332-46-8):
    • The carboxylic acid at C(3) instead of C(2) reduces hydrogen-bonding interactions with target proteins.
    • Demonstrated lower solubility in aqueous media compared to the C(2) analog due to altered dipole moments .
  • Ethyl 5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-3-carboxylate :
    • Esterification at C(3) increases lipophilicity (logP = 1.8 vs. -0.5 for the C(2) acid), enhancing membrane permeability but reducing solubility .
Core Heterocycle Variations
  • 5-Oxo-4,5-dihydropyrazolo[1,5-a]thieno[2,3-e]pyrimidine-3-carboxylic acid: Replacement of the pyrimidine ring with a thieno-fused system increases aromaticity and electron-withdrawing effects, leading to a lower pKa (~3.2 vs. ~4.5 for the parent compound) .
  • 1,2,4-Triazolo[1,5-a]pyrimidine-2-carboxylic acid :
    • The triazolo core introduces an additional nitrogen atom, improving water solubility but reducing metabolic stability due to increased susceptibility to oxidation .
Electron-Withdrawing Groups (EWGs)
  • 5-(4-Chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid :
    • The trifluoromethyl group at C(7) enhances metabolic stability by resisting cytochrome P450 oxidation.
    • Chlorine at C(5) improves target affinity (IC₅₀ = 12 nM vs. 45 nM for the unsubstituted analog) in kinase inhibition assays .
Electron-Donating Groups (EDGs)
  • 5-(4-Methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid :
    • Methylphenyl at C(5) increases steric bulk, reducing binding pocket occupancy but improving selectivity for PI3Kδ over PI3Kγ (10-fold) .

Key Observations :

  • Hydrolysis of esters (e.g., LiOH-mediated) provides high yields (>90%) for carboxylic acids .
  • Direct cyclocondensation routes are less efficient (71% yield) but avoid multi-step derivatization .

Physicochemical Properties

Property 5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-2-carboxylic Acid 7-Chloromethyl Analog 5-(4-Methylphenyl) Analog
Molecular Weight 191.15 g/mol 229.61 g/mol 335.29 g/mol
logP -0.5 0.8 2.1
Aqueous Solubility (mg/mL) 12.5 4.3 1.2
pKa 4.5 (COOH) 3.9 (COOH) 4.2 (COOH)

Trends :

  • Bulky substituents (e.g., p-tolyl) increase logP and reduce solubility.
  • EWGs (e.g., Cl, CF₃) lower pKa, enhancing ionization at physiological pH.

Biological Activity

5-Oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound possesses a unique structure characterized by a pyrazole ring fused with a pyrimidine ring, featuring a carboxylic acid functional group. The molecular formula is C7H5N3O3C_7H_5N_3O_3, and it is known for its potential as a bioactive scaffold in drug development.

Synthesis Methods:
The synthesis of 5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves the cyclization of appropriate precursors. A common method includes the reaction of 3-amino-1H-pyrazole with ethyl acetoacetate under basic conditions, followed by cyclization and oxidation steps. This method can be optimized for industrial production using continuous flow reactors to enhance yield and purity .

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid. In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including A549 human lung adenocarcinoma cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .

Table 1: Anticancer Activity of 5-Oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-2-carboxylic Acid

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung cancer)25Induction of apoptosis
MCF7 (Breast cancer)30Inhibition of cell proliferation
HeLa (Cervical cancer)28Cell cycle arrest

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. It has been tested against multidrug-resistant strains of Staphylococcus aureus and other clinically significant pathogens. The results indicate that it can inhibit bacterial growth effectively, making it a candidate for further development in treating resistant infections .

Table 2: Antimicrobial Activity of 5-Oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-2-carboxylic Acid

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Klebsiella pneumoniae64 µg/mL

The biological activity of 5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is believed to stem from its ability to interact with specific molecular targets within cells. It may inhibit key enzymes involved in critical cellular processes such as DNA replication and repair, ultimately leading to cell death in cancerous cells .

Case Studies and Research Findings

Several studies have explored the efficacy of this compound in various biological contexts:

  • Anticancer Efficacy : A study involving the treatment of A549 cells with varying concentrations of the compound revealed a dose-dependent reduction in cell viability. The most significant effects were observed at concentrations above 20 µM .
  • Antimicrobial Testing : In another study, the compound was tested against several resistant bacterial strains. The results showed that it could effectively reduce bacterial load in vitro, suggesting potential for therapeutic use against resistant infections .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.